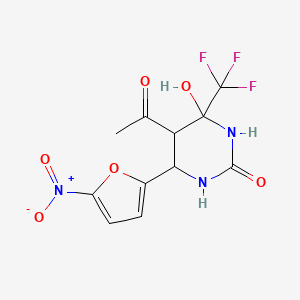

5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O6/c1-4(18)7-8(5-2-3-6(23-5)17(21)22)15-9(19)16-10(7,20)11(12,13)14/h2-3,7-8,20H,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVZRZYLFMNKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core, which is known for its diverse pharmacological profiles. The presence of both trifluoromethyl and nitrofuran groups enhances its lipophilicity and biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, the incorporation of the nitrofuran moiety is known to enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Kanamycin B | 10 |

| Escherichia coli | 16 | Ciprofloxacin | 20 |

| Pseudomonas aeruginosa | 4 | Gentamicin | 6 |

These results suggest that this compound may have comparable or superior activity to established antibiotics, warranting further investigation into its mechanisms of action and potential clinical applications .

Antifungal Activity

In vitro studies have shown that similar compounds exhibit antifungal properties against various pathogenic fungi. The antifungal activity is often attributed to the disruption of fungal cell membrane integrity or interference with nucleic acid synthesis.

| Fungal Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 32 | Fluconazole | 64 |

| Aspergillus niger | 16 | Itraconazole | 32 |

The data indicate that the compound may be effective against common fungal pathogens, thus providing a potential therapeutic avenue in treating fungal infections .

Anticancer Activity

Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Doxorubicin | 10 |

| MCF-7 (breast cancer) | 12 | Cisplatin | 8 |

These findings support further exploration into the compound's potential as an anticancer agent, particularly in drug-resistant cancer types .

Case Studies

- Antibacterial Efficacy Study : A study conducted by Cheng et al. demonstrated that derivatives of nitrofuran compounds showed significant antibacterial activity against clinical isolates of S. aureus and E. coli, making them promising candidates for new antibiotic development .

- Antifungal Activity Assessment : Research published in Mycopathologia highlighted the antifungal potential of similar nitrofuran derivatives, showing effective inhibition of Candida species at low concentrations .

- Cytotoxicity in Cancer Cells : A recent investigation into various tetrahydropyrimidine derivatives revealed that those with nitrofuran substitutions exhibited marked cytotoxicity in cancer cell lines, supporting their further development as anticancer therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential activity against various pathogens, particularly due to the presence of the nitrofuran moiety, known for its antimicrobial properties. Research indicates that derivatives of nitrofuran, including those similar to the compound , have been effective against Mycobacterium tuberculosis and other bacterial strains.

Antimicrobial Activity

Studies have shown that nitrofuran derivatives exhibit significant antibacterial and antifungal activities. For instance, nitrofurantoin and nitrofurazone are established treatments for urinary tract infections and burns, respectively . The incorporation of a trifluoromethyl group in 5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one may enhance its lipophilicity and bioavailability, potentially improving its efficacy against resistant strains.

Antituberculosis Agents

The compound's design is inspired by known antituberculosis agents like Pretomanid, which is effective against both replicating and non-replicating Mycobacterium tuberculosis . Research on similar compounds has indicated that structural modifications can lead to enhanced activity against tuberculosis, suggesting that this compound could be a candidate for further development in this area.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups such as the trifluoromethyl and nitrofuran rings can significantly influence the pharmacological properties.

Computational Studies

Recent studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of similar compounds, correlating these properties with their biological activities . Such computational approaches can guide the synthesis of more potent derivatives by predicting their behavior in biological systems.

Synthesis and Characterization

The synthesis of this compound involves several steps that include condensation reactions and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Antimycobacterial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established treatments like Isoniazid . The potential for developing new antituberculosis agents from this class of compounds is significant, especially given the rising resistance to current therapies.

Cytotoxicity Assessments

Cytotoxicity studies are critical for evaluating the safety profile of new compounds. Preliminary assessments have indicated that certain derivatives are non-cytotoxic at therapeutic concentrations, suggesting a favorable safety margin for further development .

Q & A

Q. Can this compound act as a precursor for novel heterocyclic derivatives?

- Methodology : Functionalize via nucleophilic substitution (e.g., replace acetyl with sulfonamide groups) or cycloaddition reactions. and demonstrate coupling with tetrazoles or pyrazoles under Pd catalysis. Characterize derivatives via 2D NMR (COSY, HSQC) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.